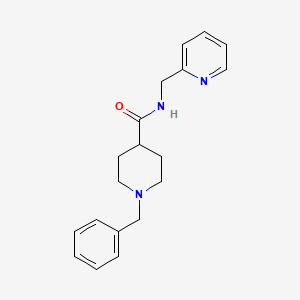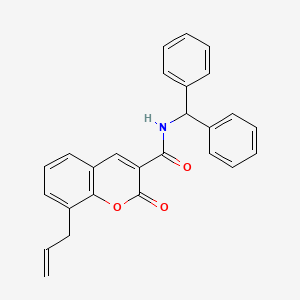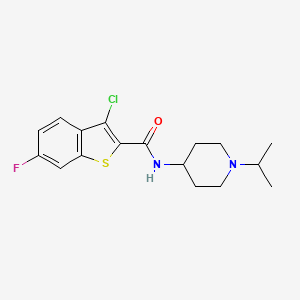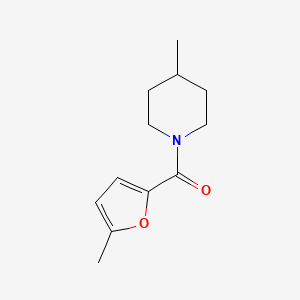
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as BPNM, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. BPNM is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. Sigma-1 receptors are involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. BPNM has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Wirkmechanismus
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. By blocking the activity of the sigma-1 receptor, this compound can modulate these processes and potentially treat a wide range of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential applications in the treatment of neuropathic pain and other inflammatory conditions. This compound has been shown to have anti-nociceptive and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent in these areas.
Synthesemethoden
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as well as anti-nociceptive effects in models of neuropathic pain. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These findings suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Eigenschaften
IUPAC Name |
1-benzyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-18-8-4-5-11-20-18)17-9-12-22(13-10-17)15-16-6-2-1-3-7-16/h1-8,11,17H,9-10,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBNNGWDYHXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5004825.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-{[6-(2,3-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5004842.png)

![1-benzothiophene-2,3-dione 2-[(4-iodophenyl)hydrazone]](/img/structure/B5004859.png)
![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004876.png)
![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)
